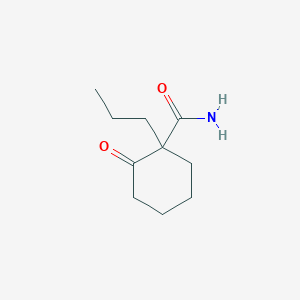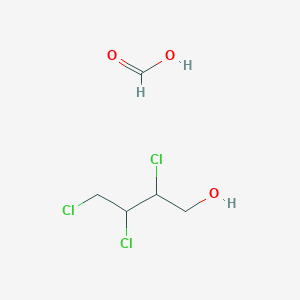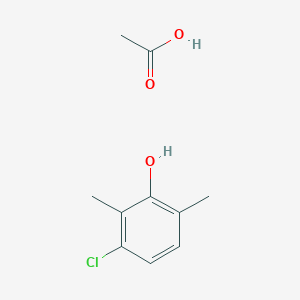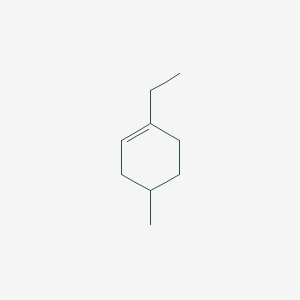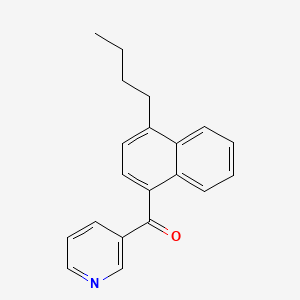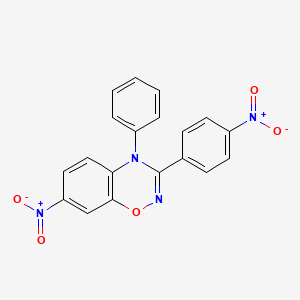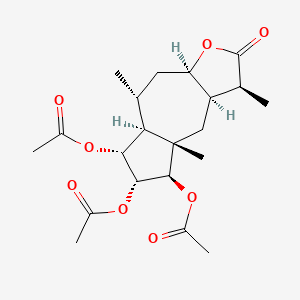
Hymenolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by a tricyclic skeleton consisting of two five-membered rings fused on opposite sides of a seven-membered ring, which itself has a distorted twisted-boat conformation . The compound is known for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hymenolane involves the extraction from the plant Hymenoxys odorata. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using organic solvents such as methanol or ethanol.
Isolation: The extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: The isolated compound is further purified using recrystallization or other purification techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic biology and chemical engineering may pave the way for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Hymenolane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
Scientific Research Applications
Chemistry: Hymenolane serves as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Medicine: this compound and its derivatives are being explored for their potential therapeutic applications, particularly in cancer research.
Mechanism of Action
The mechanism of action of hymenolane involves its interaction with cellular components. It acts as a bifunctional alkylating agent, forming adducts with guanine residues in DNA. This interaction can lead to DNA cross-linking, which disrupts cellular processes and induces cytotoxic effects . The molecular targets and pathways involved in this compound’s action include DNA alkylation and inhibition of DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Parthenolide: A sesquiterpene lactone found in feverfew, known for its anti-inflammatory and anticancer properties.
Artemisinin: A sesquiterpene lactone derived from Artemisia annua, widely used as an antimalarial drug.
Uniqueness of Hymenolane
This compound’s unique structural features, such as the distorted twisted-boat conformation of its seven-membered ring and the presence of multiple acetate groups, distinguish it from other sesquiterpene lactones. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
62121-29-3 |
|---|---|
Molecular Formula |
C21H30O8 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(1S,3aR,5R,5aS,6R,7R,8R,8aS,9aR)-7,8-diacetyloxy-1,5,8a-trimethyl-2-oxo-1,3a,4,5,5a,6,7,8,9,9a-decahydroazuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C21H30O8/c1-9-7-15-14(10(2)20(25)29-15)8-21(6)16(9)17(26-11(3)22)18(27-12(4)23)19(21)28-13(5)24/h9-10,14-19H,7-8H2,1-6H3/t9-,10+,14-,15-,16-,17-,18-,19+,21+/m1/s1 |
InChI Key |
XUCKYCQJMPCOTH-TZCKWNCHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H]([C@H]([C@@H]3OC(=O)C)OC(=O)C)OC(=O)C)C)[C@@H](C(=O)O2)C |
Canonical SMILES |
CC1CC2C(CC3(C1C(C(C3OC(=O)C)OC(=O)C)OC(=O)C)C)C(C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid](/img/structure/B14546650.png)
![N-Hydroxy-10-nitroso-5,6-dihydrobenzo[c]cinnolin-1-amine](/img/structure/B14546658.png)
![Diethyl [2-(oxetan-2-yl)ethyl]phosphonate](/img/structure/B14546660.png)
![Ethyl 3-[(hydroxymethyl)amino]butanoate](/img/structure/B14546667.png)
![(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(phenyl)methanone](/img/structure/B14546674.png)
![1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline](/img/structure/B14546676.png)
![2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene](/img/structure/B14546682.png)
![Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoate](/img/structure/B14546687.png)
